molecular formula C11H13NO4S2 B2776910 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 2034261-33-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2776910
CAS No.: 2034261-33-9
M. Wt: 287.35
InChI Key: PBYLFPIROBKBOW-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide” is a complex organic compound that contains furan and thiophene rings, both of which are heterocyclic compounds . The compound also contains a methanesulfonamide group, which is a common functional group in medicinal chemistry .

Scientific Research Applications

Organic Synthesis and Functionalization

Photoinduced Oxidative Annulation

Research demonstrates the use of furan and thiophene derivatives in photoinduced direct oxidative annulation processes. These processes allow for the efficient synthesis of highly functionalized polyheterocyclic compounds, which are significant for developing complex organic molecules with potential applications in pharmaceuticals and materials science (Zhang et al., 2017).

Catalysis and Reaction Mechanisms

C-H Activation

The use of heteroaromatic substrates like furan and thiophene in catalytic processes has been explored. For instance, the activation of carbon-hydrogen bonds at the 2-position of furan and thiophene to produce methane showcases the potential of these compounds in catalytic conversions and organic synthesis methodologies (Pittard et al., 2004).

Green Chemistry and Sustainable Synthesis

High Yield Synthesis of Furylmethane Derivatives

A novel two-phase reaction system has been developed for the high-yield synthesis of tri(furyl)methane from furfural and furan, utilizing –SO3H functionalized ionic liquids. This approach highlights the importance of furan derivatives in green chemistry for producing valuable chemicals with high efficiency and minimal environmental impact (Shinde & Rode, 2017).

Materials Science and Polymer Chemistry

Enzymatic Synthesis of Biobased Polyesters

Utilizing diols such as 2,5-bis(hydroxymethyl)furan for the enzymatic polymerization with various diacid ethyl esters opens new pathways in materials science for creating biobased polyesters. These furan-based polyesters could offer sustainable alternatives to petroleum-based materials with applications in packaging, textiles, and biomedicine (Jiang et al., 2014).

Advanced Functional Materials

Dye-Sensitized Solar Cells

The incorporation of furan and thiophene units into the molecular structure of phenothiazine-based dyes for dye-sensitized solar cells (DSSCs) has been shown to significantly affect device performance. Specifically, furan conjugated linkers have been found to improve solar energy-to-electricity conversion efficiency, indicating the potential of furan and thiophene derivatives in the development of high-performance DSSCs (Kim et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of substances .

Future Directions

The future directions for this compound would depend on its intended use. For instance, if it’s a potential drug, future research might focus on preclinical testing, clinical trials, and eventually, if successful, commercial production .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-6-17-7-9)10-3-2-5-16-10/h2-7,12-13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYLFPIROBKBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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